molecular formula C12H11NO2 B1638341 N-[2-(furan-2-yl)phenyl]acetamide

N-[2-(furan-2-yl)phenyl]acetamide

Cat. No.: B1638341
M. Wt: 201.22 g/mol
InChI Key: NGSQQYHPZBTUAB-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 2-position with a furan moiety.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-[2-(furan-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H11NO2/c1-9(14)13-11-6-3-2-5-10(11)12-7-4-8-15-12/h2-8H,1H3,(H,13,14)

InChI Key

NGSQQYHPZBTUAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CO2

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Patterns and Electronic Effects

The table below compares substituent patterns and electronic effects of N-[2-(furan-2-yl)phenyl]acetamide with related compounds:

Compound Name Substituent(s) on Acetamide Nitrogen Key Functional Groups Electronic Effects Reference
This compound Phenyl (2-furyl substituted) Furan, phenyl, acetamide Electron-rich furan enhances π-conjugation Target Compound
N-Benzyl-N-(Furan-2-ylmethyl)acetamide Benzyl, furanylmethyl Benzyl, furan, acetamide Steric hindrance from benzyl group
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazolyl, dichlorophenyl Cl substituents, thiazole Electron-withdrawing Cl increases polarity
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Cl, F substituents Halogens induce strong dipole moments
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide Furan-methoxymethylphenyl Furan, Cl, ether linker Ether linker increases flexibility

Key Observations :

  • Halogenated derivatives (e.g., ) show increased polarity and metabolic stability due to electron-withdrawing effects.
  • Steric and conformational differences arise from substituents like benzyl () vs. thiazolyl (), impacting molecular packing and reactivity.

Comparison :

  • The target compound likely employs similar acylation or coupling strategies, but its furan-phenyl linkage may require regioselective synthesis to avoid by-products.

Spectroscopic and Physical Properties

FTIR and NMR Data

Compound Name FTIR Peaks (cm⁻¹) Notable NMR Shifts Melting Point (°C) Reference
N-Benzyl-N-(Furan-2-ylmethyl)acetamide 1671 (C=O), 1147 (C-N) Benzyl protons at δ 4.5–5.0 ppm 84–85
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 1680 (C=O) Thiazole H at δ 7.2–7.4 ppm 216–218
2-Chloro-N-(4-fluorophenyl)acetamide 1655 (C=O) Fluorophenyl H at δ 7.0–7.3 ppm 145–147

Key Observations :

  • C=O Stretching : Slightly varies (1655–1680 cm⁻¹) depending on electron-withdrawing/donating substituents.
  • Melting Points : Higher for halogenated derivatives (e.g., ) due to stronger intermolecular forces.

Pharmacological Potential

  • Substituted Phenoxy Acetamides: Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical models .
  • Furan-containing Derivatives : Applications as intermediates in drug synthesis (e.g., antimicrobial agents) .

Limitations :

  • No direct toxicity or efficacy data for this compound are available. However, analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological profiles .

Preparation Methods

Direct Acetylation Using Acetic Anhydride

The most straightforward route involves acetylation of 2-(furan-2-yl)aniline under mild conditions. In a representative procedure, 2-(furan-2-yl)aniline (0.1 mol) is dissolved in anhydrous dichloromethane (150 mL) and treated with acetic anhydride (0.12 mol) in the presence of pyridine (0.15 mol) as an acid scavenger. The exothermic reaction proceeds at 0–5°C for 2 h, followed by room-temperature stirring for 12 h. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol to yield 78% pure this compound.

Optimization Insights :

  • Solvent Impact : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity, while protic solvents (ethanol, water) suppress byproduct formation.
  • Catalyst Systems : Substituting pyridine with DMAP (4-dimethylaminopyridine) reduces reaction time to 4 h but increases cost.

Acetyl Chloride-Mediated Synthesis

An alternative protocol employs acetyl chloride (0.11 mol) added dropwise to a stirred suspension of 2-(furan-2-yl)aniline (0.1 mol) in dry toluene (100 mL) at −10°C. Triethylamine (0.3 mol) neutralizes liberated HCl, maintaining a pH > 8. After 24 h reflux, the mixture is filtered, and the residue is washed with NaHCO$$_3$$ (5%) to remove unreacted reagents. Vacuum distillation yields 82% product, with purity confirmed via HPLC (99.1%, C18 column, acetonitrile-water 70:30).

Vilsmeier-Haack Formylation-Condensation Approach

Intermediate Synthesis: 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Adapting methodologies from naphthofuran derivatives, 2-(furan-2-yl)acetophenone (0.05 mol) is condensed with phenylhydrazine (0.05 mol) in ethanol (50 mL) under reflux (4 h) to form the hydrazone intermediate. Subsequent Vilsmeier formylation using DMF (0.06 mol) and POCl$$_3$$ (0.06 mol) at 90°C for 2 h yields 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (72% yield).

Condensation with Acetamide Nucleophiles

The aldehyde intermediate (0.01 mol) reacts with acetamide (0.015 mol) in ethanol (30 mL) containing piperidine (0.5 mL) as a catalyst. Microwave irradiation (300 W, 100°C, 20 min) accelerates the Knoevenagel condensation, affording this compound in 68% yield after silica gel chromatography (hexane:ethyl acetate 3:1).

Nucleophilic Acyl Substitution Strategies

Schotten-Baumann Reaction

In a modified Schotten-Baumann approach, 2-(furan-2-yl)aniline (0.1 mol) is dispersed in NaOH (10%, 50 mL) and treated with acetyl chloride (0.12 mol) at 0°C with vigorous stirring. The emulsion is maintained at pH 9–10 for 3 h, followed by extraction with ethyl acetate (3 × 50 mL). Rotary evaporation and recrystallization from n-heptane-ethanol (1:2) yield 75% product with a melting point of 142–144°C.

Critical Parameters :

  • pH Control : Excess NaOH prevents hydrolysis of acetyl chloride to acetic acid.
  • Temperature : Reactions above 10°C favor diacetylation byproducts.

Purification and Characterization

Recrystallization Solvent Systems

Solvent Combination Purity (%) Yield (%) Crystal Morphology
Ethanol-n-heptane 98.5 90 Needles
Acetone-water 97.2 85 Plates
Ethyl acetate-hexane 96.8 88 Prisms

Data adapted from patent purification protocols, highlighting ethanol-n-heptane as optimal for industrial scalability.

Spectroscopic Validation

  • IR (KBr, cm$$^{-1}$$) : 3274 (N-H stretch), 1665 (C=O amide), 1601 (C=C aromatic), 1012 (furan C-O-C).
  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, NH), 7.58–7.02 (m, 6H, Ar-H + furan-H), 2.15 (s, 3H, CH$$3$$).
  • $$ ^{13}\text{C} $$-NMR (100 MHz, CDCl$$3$$) : δ 169.4 (C=O), 152.1 (furan C-2), 139.8–114.7 (aromatic carbons), 23.1 (CH$$3$$).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost Index
Acetic Anhydride 78 98.5 14 Low
Acetyl Chloride 82 99.1 24 Moderate
Vilsmeier-Condensation 68 97.8 6 High
Schotten-Baumann 75 96.5 3 Low

The acetyl chloride method balances yield and purity, whereas the Schotten-Baumann reaction offers rapid synthesis for pilot-scale batches.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[2-(furan-2-yl)phenyl]acetamide derivatives?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

  • Cyclization : Formation of heterocyclic moieties (e.g., oxadiazole) via hydrazide-carboxylic acid cyclization under dehydrating conditions .
  • Amidation : Coupling of furan-containing amines with activated acyl groups (e.g., chloroacetamide) using weak bases like K₂CO₃ in acetonitrile .
  • Purification : Column chromatography or recrystallization to isolate products, monitored by TLC and characterized via NMR .

Q. Which spectroscopic techniques are critical for characterizing furan-containing acetamides?

  • Key Methods :

  • NMR : Confirms regiochemistry of substituents (e.g., furan ring protons at δ 6.2–7.4 ppm) .
  • IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • XRD : Resolves crystal packing and stereochemistry .

Q. What are the primary biological targets investigated for these compounds?

  • Targets : Enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., GPCRs) due to structural mimicry of natural ligands. Evidence includes inhibition of microbial growth in vitro (MIC ≤ 10 µg/mL) .

Q. What are common impurities encountered during synthesis, and how are they removed?

  • Impurities : Unreacted starting materials or byproducts from side reactions (e.g., oxidation of furan rings).
  • Solutions : Gradient elution in HPLC or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing acetamides with multiple heterocyclic groups?

  • Strategies :

  • Catalyst Screening : Use Pd/C or CuI for cross-coupling reactions (yield improvement: 15–20%) .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in amidation steps .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hours) .

Q. What computational strategies predict the binding affinity of this compound derivatives?

  • Approaches :

  • Molecular Docking : AutoDock Vina for preliminary screening against targets like SARS-CoV-2 Mpro (docking scores ≤ -7.5 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R² > 0.85) .

Q. How should discrepancies in reported biological activities be addressed?

  • Resolution :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Purity Validation : HPLC purity > 95% required before bioassays .
  • Structural Confirmation : X-ray crystallography to rule out polymorphic effects .

Q. What role do fluorine substituents play in modifying pharmacokinetics?

  • Impact :

  • Lipophilicity : Fluorine at para-position increases logP by 0.5–1.0 units, enhancing membrane permeability .
  • Metabolic Stability : Reduces CYP450-mediated oxidation (t₁/₂ increase from 2.5 to 4.8 hours) .

Q. How are stereochemical challenges managed during asymmetric synthesis?

  • Solutions :

  • Chiral Catalysts : Use of (R)-BINAP in Pd-catalyzed couplings (enantiomeric excess > 90%) .
  • Analytical Methods : Chiral HPLC with cellulose-based columns for enantiomer separation .

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